molecular formula C11H11N3O2 B179898 ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1019-95-0

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B179898
CAS RN: 1019-95-0
M. Wt: 217.22 g/mol
InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (EPTC) is an organic compound with a wide range of applications in scientific research. It is a derivative of 1,2,4-triazole, a five-membered ring heterocyclic compound containing two nitrogen atoms, and is used as a starting material in the synthesis of other compounds. EPTC is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

  • Pharmaceutical Chemistry : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also found in many kinds of drugs, including the antifungal drugs fluconazole and itraconazole .

  • Organic Synthesis and Polymer Chemistry : Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They are also used in the synthesis of peptidomimetics .

  • Materials Science : Triazoles have applications in materials science . For example, they are used in the synthesis of polymers .

  • Bioconjugation and Chemical Biology : The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

  • Fluorescent Imaging : Triazoles are used in fluorescent imaging .

  • Supramolecular Chemistry : Triazoles are used in supramolecular chemistry .

  • Antimicrobial and Antioxidant Activity : Triazole and pyrazole compounds containing thiazole derivatives have shown antimicrobial and antioxidant activity . For example, certain compounds have demonstrated growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml . They also showed remarkable antioxidant activity compared to the standard antioxidant in the DPPH free radical-scavenging assay .

  • Molecular Docking Studies on COVID-19 : These compounds have been studied for their interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of certain compounds were ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from -8.2 to -9.3 kcal/mol . These studies suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .

  • Inhibitor of DNA Synthesis : Certain triazole derivatives, such as 3,5-Diamino-1,2,4-triazole, are used as inhibitors of DNA synthesis . They also serve as antitumor agents in the treatment of epigenetically-based diseases .

  • Corrosion Inhibitor : Some triazole derivatives act as corrosion inhibitors for copper .

  • Therapeutic Applications : Triazoles and their derivatives have a broad range of therapeutic applications across scientific disciplines . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

  • Organocatalysis and Agrochemicals : Triazoles are also important in organocatalysis and agrochemicals .

  • Antibacterial and Anticancer Activity : Triazoles conjugated with other heterocyclic groups have shown antibacterial and anticancer activities. They are being targeted as a common pharmacological target .

  • Anti-hypercholesterolemic Actions : Triazoles are also being targeted for their anti-hypercholesterolemic actions .

  • Antimalarial and Anti-inflammatory Activities : Compounds containing pyrazole scaffolds, which are π-excessive monocyclic aromatic heterocyclic groups, are known to possess extensive biological activities like antimicrobial , antimalarial , and anti-inflammatory activities.

  • Antiviral and Antileshmanial Activities : Pyrazole-based compounds have also shown antiviral and antileshmanial activities.

  • Antiproliferative and Anticancer Activities : Pyrazole-based compounds have demonstrated antiproliferative and anticancer activities . Prominent drugs available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc., contain pyrazole scaffolds .

  • Thiazole Derivatives : Thiazole is a specific moiety which plays a vital role in biochemistry as a part of vitamin B1 structure . Triazole and pyrazole compounds containing thiazole derivatives have shown antimicrobial and antioxidant activity .

properties

IUPAC Name

ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNIWJUEHOJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425083
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

CAS RN

1019-95-0
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Fuh, CC Tseng, SM Li, SE Tsai, TJ Chuang… - Bioorganic …, 2021 - Elsevier
Through modification of the skeleton of Sitagliptin and Vildagliptin, we successfully synthesized and built-up four series of 1,2,4-triazole derivatives, containing N,O-disubstituted …
Number of citations: 7 www.sciencedirect.com

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